molecular formula C9H14ClNO2S B1318664 2-Tosylethanamine hydrochloride CAS No. 1093405-12-9

2-Tosylethanamine hydrochloride

Cat. No.: B1318664
CAS No.: 1093405-12-9
M. Wt: 235.73 g/mol
InChI Key: HUUJEVONCPRVBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Tosylethanamine hydrochloride typically involves the tosylation of ethanolamine followed by the formation of the hydrochloride salt. The tosylation process involves reacting ethanolamine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Tosylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various tosyl derivatives.

    Reduction: Ethylamine derivatives.

    Oxidation: Sulfonic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Tosylethanamine hydrochloride involves its interaction with specific molecular targets. In the context of MAO inhibitors, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and Parkinson’s disease.

Comparison with Similar Compounds

Uniqueness: 2-Tosylethanamine hydrochloride is unique due to its tosyl group, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-8-2-4-9(5-3-8)13(11,12)7-6-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUJEVONCPRVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590052
Record name 2-(4-Methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093405-12-9
Record name 2-(4-Methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylbenzenesulfonyl)ethylamine hydrochloride
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